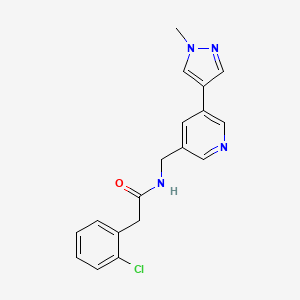

2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Description

2-(2-Chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a 2-chlorophenyl group, a pyridinylmethyl backbone, and a 1-methylpyrazole substituent. Its structure combines aromatic and heteroaromatic moieties, which are commonly associated with diverse biological activities, including enzyme inhibition and insecticidal properties.

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-23-12-16(11-22-23)15-6-13(8-20-10-15)9-21-18(24)7-14-4-2-3-5-17(14)19/h2-6,8,10-12H,7,9H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHJPYOZWCZGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl acetamide intermediate, followed by the introduction of the pyrazolyl and pyridinyl groups through a series of nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine or alcohol derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Key Structural Features of the Target Compound:

- 2-Chlorophenyl group : Enhances lipophilicity and electron-withdrawing effects.

- 1-Methylpyrazole substituent: Increases metabolic stability compared to non-methylated pyrazoles.

Comparative Compounds:

2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide ():

- Structural Differences : Contains a dichlorophenyl group and a dihydro-pyrazol ring.

- Impact : The dihydro-pyrazol forms R₂²(10) hydrogen-bonded dimers, improving crystallinity (m.p. 473–475 K) . The target compound’s pyridinylmethyl group may reduce melting point due to reduced hydrogen bonding.

2-Chloro-N-(3-Cyano-1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-1H-Pyrazol-5-yl)Acetamide (): Structural Differences: Features a trifluoromethylphenyl group and cyano substituent. Impact: Used in Fipronil derivatives, highlighting the role of chloro and pyrazole groups in insecticidal activity. The target compound’s pyridinylmethyl group may alter target specificity compared to phenyl-based analogs .

2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide (): Structural Differences: Incorporates an oxadiazole ring and methylsulfanyl group. The target compound’s simpler structure may prioritize metabolic stability over target potency .

Physical and Chemical Properties

Biological Activity

The compound 2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 318.79 g/mol. The structure features a chlorophenyl moiety and a pyrazole ring, which are known to contribute to various biological activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, similar compounds have shown efficacy in inhibiting nitric oxide production and reducing proinflammatory cytokine release in microglial cells stimulated by lipopolysaccharides (LPS) . These mechanisms suggest that this compound may also possess anti-inflammatory effects, potentially useful in treating neuroinflammatory conditions such as Parkinson's disease.

Anticancer Activity

Pyrazole derivatives are increasingly recognized for their anticancer potential. In a study involving various pyrazole compounds, significant cytotoxic effects were observed against multiple cancer cell lines, including MCF7 and NCI-H460. For example, compounds with similar structures demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against these cell lines . This suggests that the compound may also exhibit notable anticancer activity.

Case Study 1: Neuroprotective Effects

A study focused on the protective effects of pyrazole derivatives against neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) revealed that certain derivatives significantly reduced neuronal cell death and inflammation markers in vitro and in vivo. The mechanisms involved included the inhibition of microglial activation and reduction of oxidative stress .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro experiments assessing the cytotoxicity of various pyrazole derivatives against cancer cell lines showed promising results. For instance, one derivative exhibited an IC50 value of 26 µM against A549 lung cancer cells . Such findings underscore the potential of this compound as a candidate for further anticancer drug development.

Data Tables

Q & A

Q. What are the recommended synthetic pathways and optimization strategies for this compound?

Methodological Answer: The synthesis of structurally analogous acetamide derivatives typically involves multi-step reactions. Key steps include:

- Substitution reactions under alkaline conditions (e.g., using NaOH) to introduce functional groups like pyridylmethoxy or chlorophenyl moieties .

- Reduction reactions (e.g., using iron powder in acidic media) to convert nitro intermediates to amines .

- Condensation reactions with condensing agents (e.g., DCC or EDC) to form acetamide linkages .

Optimization Tips : - Control reaction temperature (often 0–80°C) and pH to minimize side products.

- Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., chlorophenyl, pyrazole) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .

Q. How stable is this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the chlorophenyl group .

- pH Stability : Avoid extreme pH (e.g., <3 or >9) to prevent hydrolysis of the acetamide bond .

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- PASS Algorithm : Predicts antimicrobial or anticancer activity based on structural similarity to triazole/acetamide libraries .

- Molecular Docking : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina. Focus on pyrazole and pyridinyl interactions with active sites .

- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP for lipophilicity) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) .

- SAR Analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) on IC₅₀ values .

- Metabolite Profiling : Identify active/inactive metabolites via liver microsome studies to explain discrepancies in in vitro vs. in vivo efficacy .

Q. How to address low synthetic yields in scaled-up reactions?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Ni catalysts for nitro-to-amine reductions to improve efficiency .

- Solvent Optimization : Replace DMF with acetonitrile or THF to enhance solubility of intermediates .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.